

Spectroscopic Profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol: A Technical Overview

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Compound of Interest

Compound Name: **1,2,3,4-Tetrahydroisoquinolin-6-ol**

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,2,3,4-Tetrahydroisoquinolin-6-ol** (CAS: 14446-24-3), a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: **1,2,3,4-tetrahydroisoquinolin-6-ol**
- Molecular Formula: C₉H₁₁NO[[1](#)]
- Molecular Weight: 149.19 g/mol [[1](#)]
- Structure:

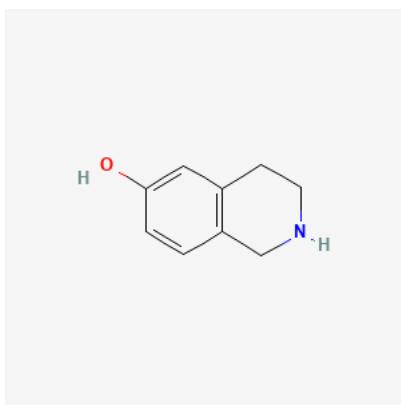


Figure 1. Chemical Structure of **1,2,3,4-Tetrahydroisoquinolin-6-ol**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2,3,4-Tetrahydroisoquinolin-6-ol**. These values are estimated based on the analysis of its functional groups (secondary amine, phenol, aromatic ring, and aliphatic chain) and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment	Notes
~9.0 - 9.5	br s	1H	Ar-OH	Chemical shift is highly dependent on solvent and concentration. Can exchange with D ₂ O.
~6.8 - 7.0	d	1H	Ar-H (H-8)	Doublet, ortho coupling to H-7.
~6.6 - 6.7	dd	1H	Ar-H (H-7)	Doublet of doublets, ortho coupling to H-8 and meta coupling to H-5.
~6.5 - 6.6	d	1H	Ar-H (H-5)	Doublet, meta coupling to H-7.
~3.9 - 4.1	s	2H	-CH ₂ - (H-1)	Aromatic-adjacent methylene protons.
~3.0 - 3.2	t	2H	-CH ₂ - (H-3)	Methylene protons adjacent to the nitrogen atom.
~2.7 - 2.9	t	2H	-CH ₂ - (H-4)	Methylene protons adjacent to the benzylic carbon.
~2.0 - 3.0	br s	1H	NH	Broad signal, chemical shift is dependent on

solvent and
concentration.
Can exchange
with D₂O.

Solvent: Predicted for DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)	Assignment	Notes
~155.0	C-6	Carbon attached to the hydroxyl group, deshielded.
~135.0	C-4a	Quaternary aromatic carbon.
~128.0	C-8a	Quaternary aromatic carbon.
~127.0	C-8	Aromatic CH.
~115.0	C-5	Aromatic CH, ortho to the hydroxyl group.
~114.0	C-7	Aromatic CH, meta to the hydroxyl group.
~45.0	C-1	Aliphatic CH ₂ , benzylic.
~42.0	C-3	Aliphatic CH ₂ , adjacent to nitrogen.
~28.0	C-4	Aliphatic CH ₂ .

Solvent: Predicted for DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Predicted)	Ion Identity	Notes
149	$[M]^{+\cdot}$	Molecular ion peak.
148	$[M-H]^+$	Loss of a hydrogen atom, typically from the benzylic C-1 position, is a common fragmentation for tetrahydroisoquinolines. [2]
132	$[M-NH_3]^+$ or $[M-OH]^+$	Loss of ammonia or a hydroxyl radical.
120	$[M-C_2H_5]^+$	Loss of an ethyl radical resulting from cleavage of the heterocyclic ring.
118	$[M-CH_2NH]^+$	Result of a retro-Diels-Alder (RDA) type fragmentation, a characteristic pathway for tetrahydroisoquinoline skeletons. [3]
91	$[C_7H_7]^+$	Tropylium ion, common fragment in molecules containing a benzyl group.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Data

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group	Notes
3550 - 3200	O-H Stretch (H-bonded)	Phenol	Strong, broad absorption characteristic of a hydroxyl group.[4][5]
3400 - 3300	N-H Stretch	Secondary Amine	Moderate, sharp peak. May be obscured by the broad O-H stretch. [6]
3100 - 3000	C-H Stretch	Aromatic	Multiple weak to moderate sharp peaks.[7]
2950 - 2850	C-H Stretch	Aliphatic (CH ₂)	Moderate to strong sharp peaks.[6]
1600 - 1450	C=C Stretch	Aromatic Ring	Two to three moderate bands.
~1600	N-H Bend	Secondary Amine	Moderate absorption, can sometimes be mistaken for C=C stretch.[8]
~1220	C-O Stretch	Phenol	Strong absorption, diagnostic for the phenolic C-O bond.[5]
860 - 750	C-H Out-of-plane Bend	Aromatic	Strong peaks, pattern is indicative of the 1,2,4-trisubstitution on the ring.

Experimental Protocols

The following sections describe generalized, standard protocols for the acquisition of NMR, MS, and IR spectra for a solid organic compound like **1,2,3,4-Tetrahydroisoquinolin-6-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of the analyte for ^1H NMR, or 20-50 mg for ^{13}C NMR.[2]
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) inside a clean vial.[2] The solvent should completely dissolve the compound.
- Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
- Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small glass wool plug packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
- Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added. Often, the residual solvent peak is used for reference.[10]
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The experiment typically involves:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to maximize resolution and obtain sharp peaks.
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, relaxation delay) and begin data collection.[2]

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer. For a stable, solid compound, this may involve placing a small amount on a direct insertion probe which is then heated in the vacuum of the ion source to promote vaporization.
- Ionization: The gaseous sample molecules are converted into ions. A common method is Electron Ionization (EI), where a high-energy electron beam (typically 70 eV) bombards the molecules, knocking off an electron to form a radical cation ($[M]^{+\cdot}$).^[11] This high-energy process often causes the molecular ion to break apart into smaller, characteristic fragment ions.^[4]
- Mass Analysis: The newly formed ions are accelerated by an electric field and then sorted based on their mass-to-charge (m/z) ratio. This is commonly achieved by passing the ions through a magnetic field, which deflects lighter ions more than heavier ones.^[12]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Representation: The resulting data is presented as a mass spectrum, a plot of relative ion abundance versus m/z . The most abundant ion is designated the "base peak" and is assigned a relative abundance of 100%.^[12]

Infrared (IR) Spectroscopy

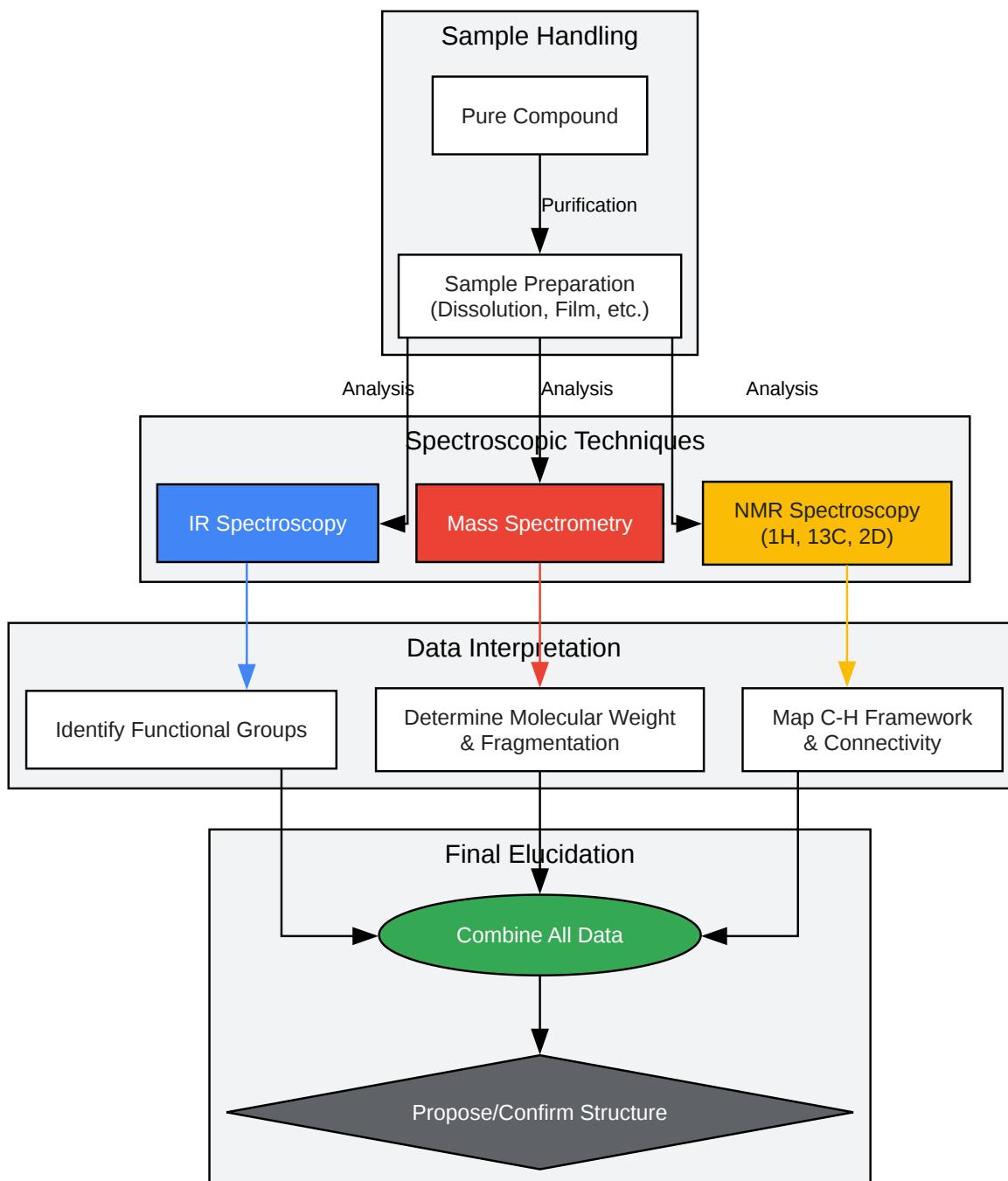
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
 - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.^[3]
- Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Run the sample scan to obtain the infrared spectrum of the compound.
- Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The absorption bands are analyzed to identify the functional groups present in the molecule based on their characteristic frequencies.

Workflow Visualization

The logical flow for the spectroscopic analysis of a novel or uncharacterized compound is depicted below. This workflow outlines the sequential process from sample preparation to final structure elucidation.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for compound identification using spectroscopic methods.

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